molecular formula C12H14BrNO2 B1429859 Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate CAS No. 852470-82-7

Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate

Cat. No. B1429859
M. Wt: 284.15 g/mol
InChI Key: KLSXRGAHCLSQFM-FLIBITNWSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties. These properties can often be found in chemical databases.


Scientific Research Applications

Synthesis of Heterocyclic Systems

  • Preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones : The compound was used for synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. These compounds have potential applications in medicinal chemistry and materials science (Selič, Grdadolnik, & Stanovnik, 1997).

Reactions with Other Compounds

  • Reactions with Dimethyl Malonate and Methyl Acetoacetate : The compound exhibited behavior as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, leading to the formation of Michael adducts. Such reactions are crucial in the development of complex organic molecules (Vasin et al., 2016).

Synthesis of Polyfunctional Heterocyclic Systems

  • Preparation of Pyrroles, Pyrimidines, Pyridazines, Pyrazoles, and Isoxazoles : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a related compound, was prepared from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates and used to synthesize various heterocyclic systems. This indicates the versatility of such compounds in synthesizing diverse heterocycles (Pizzioli et al., 1998).

Antioxidant Activity

  • Synthesis of Quaternary Ammonium Salts and Antioxidant Activity : The reaction of methyl 3-{[2-(dimethylamino)propyl]amino}acrylate with α-chloro-3-bromobenzylisocyanate led to the synthesis of quaternary ammonium salts. Some of these compounds showed high inhibitory activity against superoxide generation in mitochondria, indicating potential antioxidant properties (Kushnir et al., 2015).

Safety And Hazards

Safety and hazard information is crucial for handling and storage of the compound. This information can be found in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

Future directions could involve potential applications of the compound, or areas of research that could be explored.


properties

IUPAC Name

methyl (Z)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSXRGAHCLSQFM-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC(=CC=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=CC(=CC=C1)Br)\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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